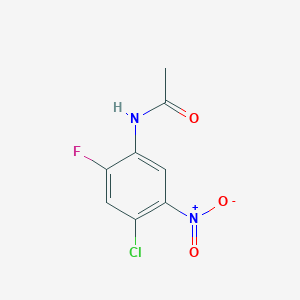
N-(4-氯-2-氟-5-硝基苯基)乙酰胺
描述
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is a chemical compound that has been studied for its potential antibacterial activity . It is one of the acetamide derivatives . The molecular formula of this compound is C8H6ClFN2O3 .
Synthesis Analysis
Two acetamide derivatives were synthesized: N-(4-fluoro-3-nitrophenyl) acetamide (A1) and 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide (A2), in order to assess which molecule, among these, has the best antibacterial activity on K. pneumoniae and whether the presence of the chloro atom in the molecule is capable of interfering with biological activity .科学研究应用
环境退化和毒性
- 对乙酰氨基酚及其副产物的降解:一项研究回顾了用于处理水中对乙酰氨基酚的高级氧化工艺 (AOP),重点关注降解副产物及其生物毒性。该研究重点介绍了包括乙酰胺在内的各种副产物,并讨论了它们的环境影响和降解的潜在途径。这项研究表明,了解乙酰胺衍生物的环境归宿及其在水处理过程中的作用非常重要(Qutob 等,2022)。
化学合成和应用
- 噻吩类似物的合成:关于合成分子式为 N-(5-对乙酰氨基苯基噻吩-2-基)乙酰胺等苯胺和 4-氨基联苯的噻吩类似物的研究提供了对乙酰胺衍生物在开发具有特定性质的新化合物中的合成路线和潜在应用的见解(Ashby 等,1978)。
药理学和毒理学
- 扑热息痛的代谢和遗传差异:扑热息痛(对乙酰氨基酚)的代谢涉及多种途径,包括乙酰胺衍生物的形成。了解这些代谢途径及其遗传差异对于评估药物毒性和疗效至关重要,突出了乙酰胺衍生物在药理学背景中的重要性(Zhao & Pickering,2011)。
环境化学
- 新兴有机污染物的归宿:一项综述重点关注手性新兴污染物的环境归宿和生化转化,包括乙酰胺除草剂。这项研究强调了环境相互作用的复杂性,以及研究特定衍生物(如 N-(4-氯-2-氟-5-硝基苯基)乙酰胺)以了解其环境影响和降解途径的重要性(Wong,2006)。
未来方向
The future directions for research on N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide could involve further investigation of its antibacterial activity and potential applications in medicine . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential as a new antibacterial drug .
属性
IUPAC Name |
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPWQNJSUGIFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-fluoro-N-[2-fluoro-5-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2803629.png)
![ethyl (4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)carbamate](/img/structure/B2803631.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,3-diphenylpropanamide](/img/structure/B2803633.png)
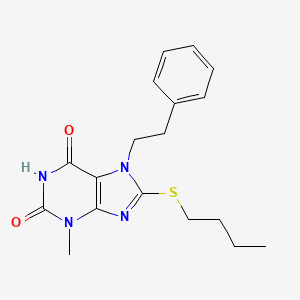
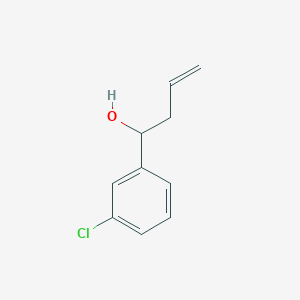
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[(2,3-dimethoxyphenyl)methyl]acetamide](/img/structure/B2803639.png)
![1-(benzo[d]isoxazol-3-yl)-N-(4-(diethylamino)-2-methylphenyl)methanesulfonamide](/img/structure/B2803640.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2803642.png)
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2803643.png)
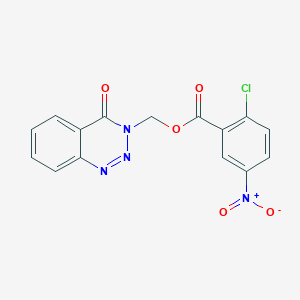
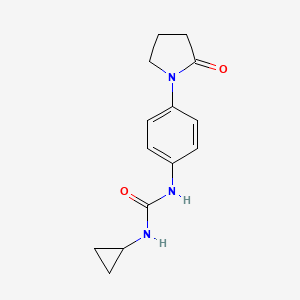
![(3aR,7aS)-1-methyl-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one hydrochloride](/img/structure/B2803646.png)
![Methyl 1-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2803648.png)
![4-phenyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carbonyl)piperidine-4-carbonitrile](/img/structure/B2803650.png)